2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine
Overview
Description
2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine: is a heterocyclic compound with the molecular formula C10H4Cl4N2 . It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a 4-chlorophenyl group at position 5. It is used in various chemical and industrial applications due to its unique chemical properties .
Scientific Research Applications
2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
Target of Action
Pyrimidine derivatives, in general, have been known to interact with a wide range of biological targets due to their structural diversity .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Pyrimidine derivatives have been found to impact a wide range of biochemical pathways, including those involved in antimicrobial, antiviral, and anticancer activities .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4-chlorobenzonitrile with trichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Comparison with Similar Compounds
2,4,6-Trichloropyrimidine: Similar in structure but lacks the 4-chlorophenyl group.
2,4,5-Trichlorophenoxyacetic acid: A herbicide with a different functional group but similar chlorination pattern.
2,4,6-Trichlorophenol: Another chlorinated compound with different applications.
Uniqueness: 2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine is unique due to the presence of both the trichloropyrimidine and 4-chlorophenyl groups, which confer distinct chemical and biological properties. This combination makes it particularly useful in specific chemical syntheses and potential therapeutic applications .
Properties
IUPAC Name |
2,4,6-trichloro-5-(4-chlorophenyl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4N2/c11-6-3-1-5(2-4-6)7-8(12)15-10(14)16-9(7)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYSOTZPLIGQSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N=C2Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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